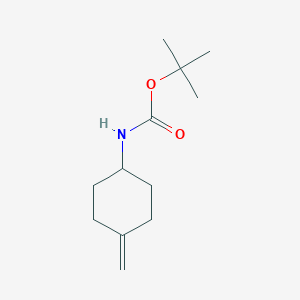
tert-butyl N-(4-methylidenecyclohexyl)carbamate
Cat. No. B1521878
Key on ui cas rn:
725255-70-9
M. Wt: 211.3 g/mol
InChI Key: RORBKRGGCPRUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365499B2
Procedure details


Triphenylmethylphosphonium bromide (53.7 g, 0.15 mol) was dissolved in 500 mL of tetrahydrofuran, potassium tert-butoxide (16.8 g, 0.15 mol) was added at −20° C., reacted for 0.5 h after the temperature was raised to 0° C. Then, tert-butyl 4-oxo-cyclohexylcarbamate (Compound 7-1) (21.3 g, 0.1 mol) was dissolved in 100 mL of THF and added dropwise into the flask under nitrogen. After 3 hours of reaction at room temperature, a small amount of water was added to dissolve the solids. The mixture was rotary evaporated to remove THF, extracted with anhydrous diethyl ether, and dried, concentrated, the concentrate was dissolved in n-hexane, and filtered by silica gel, then concentrated to give Compound 7-2 as a colorless liquid (19.5 g, 92.3% yield).
Name
Triphenylmethylphosphonium bromide
Quantity
53.7 g
Type
reactant
Reaction Step One


Name
potassium tert-butoxide
Quantity
16.8 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Br-].C1([C:8]([PH3+])([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[K+].O=C1CCC([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:41])([CH3:40])[CH3:39])CC1.O>O1CCCC1>[CH2:8]=[C:15]1[CH2:16][CH2:17][CH:18]([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:41])([CH3:40])[CH3:39])[CH2:19][CH2:20]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
Triphenylmethylphosphonium bromide
|
|
Quantity
|
53.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
potassium tert-butoxide
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CCC(CC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CCC(CC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted for 0.5 h after the temperature
|
|
Duration
|
0.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise into the flask under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 3 hours of reaction at room temperature
|
|
Duration
|
3 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was rotary evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with anhydrous diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the concentrate was dissolved in n-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered by silica gel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C1CCC(CC1)NC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.5 g | |
| YIELD: PERCENTYIELD | 92.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

